![molecular formula C22H24N2O3 B5541848 3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is 364.17869263 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihypertensive Activity
Compounds related to 3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and tested for their antihypertensive properties. Research conducted by Caroon et al. (1981) revealed that these compounds have significant activity as antihypertensive agents, particularly in spontaneous hypertensive rats. Some derivatives were found to work as alpha-adrenergic blockers, contributing to their blood pressure-lowering effects (Caroon et al., 1981).
Inhibitory Action on Neural Ca-Uptake
Tóth et al. (1997) synthesized several 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and found that they exhibited potent inhibitory action on 45Ca-uptake into cerebrocortical synaptosomes. These compounds showed promise in protecting against brain edema and memory and learning deficits induced by certain agents. Their action on intracellular Ca2+ and Na+ movements could be crucial in their beneficial effects in treating brain edema and amnesic conditions (Tóth et al., 1997).
Antiviral Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral properties by Apaydın et al. (2019). These compounds showed inhibitory effects against human coronavirus 229E replication, indicating their potential in antiviral drug development. The most active compound in this series demonstrated comparable activity to known coronavirus inhibitors, highlighting the significance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in developing antiviral drugs (Apaydın et al., 2019).
Anticancer and Antidiabetic Properties
Flefel et al. (2019) developed a novel series of spiropiperidines, including analogs of 1-thia-4-azaspiro[4.5]decan-3-ones, and assessed their anticancer and antidiabetic activities. These compounds showed significant activity against human breast and liver carcinoma cell lines and demonstrated potential as inhibitors for alpha-amylase and alpha-glucosidase, indicating their therapeutic potential in cancer and diabetes treatment (Flefel et al., 2019).
Muscarinic Agonists
Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists and evaluated their binding affinities for M1 and M2 receptors. These compounds showed potential in ameliorating scopolamine-induced impairment in rat passive avoidance tasks, indicating their relevance in cognitive enhancement and treatment of neurological disorders (Tsukamoto et al., 1995).
Propriétés
IUPAC Name |
3-methyl-8-[2-(3-methylphenyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-6-5-7-17(14-16)18-8-3-4-9-19(18)20(25)24-12-10-22(11-13-24)15-23(2)21(26)27-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNRMONKQKIFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)N3CCC4(CC3)CN(C(=O)O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)
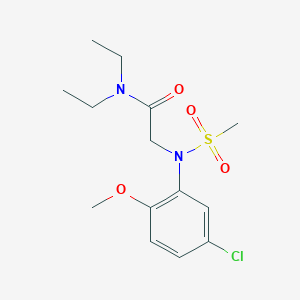

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
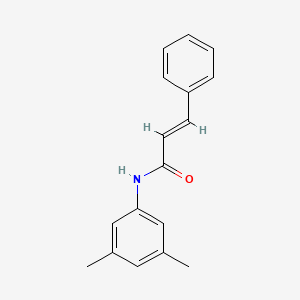
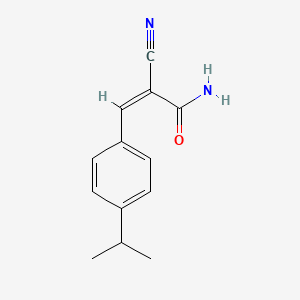
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
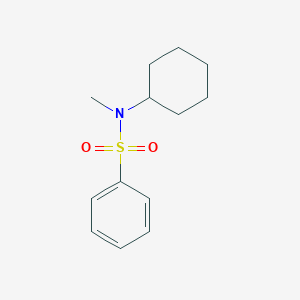
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)
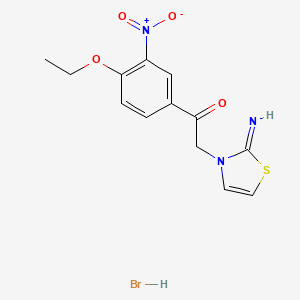
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)
![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)